[3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to a phenyl ring substituted with methanesulfonyl and trifluoromethoxy groups. These functional groups impart distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of [3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes. Substitution reactions can lead to a wide range of products, depending on the nucleophile used .
Scientific Research Applications
[3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of [3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules . The methanesulfonyl and trifluoromethoxy groups further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the methanesulfonyl group.
4-Methanesulfonylphenylboronic acid: Similar but does not have the trifluoromethoxy group.
Uniqueness
The presence of both methanesulfonyl and trifluoromethoxy groups in [3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid imparts unique chemical properties, such as enhanced stability and reactivity. These features make it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
[3-methylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O5S/c1-18(15,16)7-4-5(9(13)14)2-3-6(7)17-8(10,11)12/h2-4,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATHTIHDXYPGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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